(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate
CAS No.: 1416134-73-0
Cat. No.: VC0105640
Molecular Formula: C₁₄H₂₀N₂O₃
Molecular Weight: 264.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416134-73-0 |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 |
| IUPAC Name | methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1 |
| SMILES | COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with a nitrogen atom. Its structure is characterized by specific stereochemistry at positions 2 and 5, with the S-configuration at position 2 and the R-configuration at position 5. This stereochemical arrangement is critical for its biological activity and synthetic utility.
The compound contains several key functional groups:
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A piperidine ring as the core structure
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A methyl carboxylate group at the 2-position
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A benzyloxy-protected amino group at the 5-position
Based on structural analogs, the compound likely possesses the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | Approximately 264.32 g/mol |
| Estimated Density | 1.1-1.3 g/cm³ |
| Estimated Boiling Point | 420-470°C at 760 mmHg |
| Estimated Melting Point | 80-120°C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility |
The benzyloxy group serves as a protecting group for the amino functionality, enabling selective reactions during multistep syntheses while preventing unwanted side reactions .
Synthetic Pathways
Several synthetic routes have been developed for preparing (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate and structurally related compounds. These methods typically focus on establishing the correct stereochemistry at positions 2 and 5.
Synthesis from L-Glutamic Acid
One efficient approach uses L-glutamic acid or its sodium salt as the starting material. This pathway is industrially advantageous due to the inexpensive nature and easy accessibility of the starting material . The synthesis involves:
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Conversion of L-glutamic acid to a protected intermediate
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Ring closure to form the piperidine core
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Introduction of the benzyloxy group at the 5-position
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Esterification to form the methyl carboxylate
This method avoids the need for expensive catalysts and provides good stereoselectivity .
Alternative Synthetic Routes
Other synthetic approaches employ different starting materials and strategies:
| Synthetic Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| From 5-hydroxypiperidine-2-carboxylic acid | Involves functionalization of the hydroxyl group | Direct route to target compound | Requires careful control of stereochemistry |
| Multi-step synthesis from protected piperidine derivatives | Uses chiral starting materials | Provides high stereoselectivity | More complex, multiple steps required |
| Chiral resolution of racemic mixtures | Separation of stereoisomers | Can produce high-purity material | Potentially lower yields due to isomer separation |
Traditional methods for synthesizing similar compounds often require protection and deprotection steps, resulting in complex operations, large solvent usage, and environmental concerns. Newer methods focus on improving atomic economy and reducing waste generation .
Role in Pharmaceutical Development
Intermediate for β-Lactamase Inhibitors
(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate serves as a key intermediate in the synthesis of β-lactamase inhibitors, particularly avibactam . Avibactam is a non-β-lactam β-lactamase inhibitor that has significant activity against various bacterial enzymes, including:
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Type-A β-lactamases (including ESBL and KPC)
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Type-C β-lactamases
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Various bacterial resistance mechanisms
When combined with cephalosporins or carbapenem antibiotics, avibactam demonstrates broad-spectrum activity against resistant bacteria, particularly against Escherichia coli and Klebsiella pneumoniae containing ultra-broad spectrum β-lactamases .
Structure-Activity Relationship
The specific stereochemistry of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate is crucial for its function as an intermediate. The (2S,5R) configuration ensures the proper three-dimensional arrangement in the final drug molecules, which is essential for their binding to target enzymes and biological activity.
Comparison with Related Compounds
Several structurally related compounds appear in pharmaceutical research and development. Understanding these relationships provides context for the specific role of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate.
The variations in these structures highlight the synthetic versatility of this compound class and demonstrate how small structural modifications can be employed to achieve specific reaction outcomes or to optimize properties for specific applications.
Analytical Characterization
Modern analytical techniques are essential for confirming the structure, purity, and stereochemical integrity of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structure elucidation:
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¹H NMR reveals the proton environments, particularly the methyl ester signal (~3.7 ppm) and the stereochemical arrangement
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¹³C NMR confirms carbon framework and functional groups
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2D techniques (COSY, HSQC, HMBC) help establish connectivity
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the benzyloxy group and methyl ester functionality.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with various detection methods allows for:
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Purity determination
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Stereochemical analysis using chiral columns
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Quantitative analysis for reaction monitoring
Industrial Applications and Scalable Production
The industrial production of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate faces challenges related to stereochemical control and efficient synthetic routes.
Traditional methods for synthesizing similar compounds have several limitations:
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Use of expensive catalysts (iridium, rhodium)
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Requirements for hazardous reagents (diazomethane, TMS diazomethane)
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Reactions at extremely low temperatures
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Multiple protection/deprotection steps
Improved processes focus on:
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Starting from inexpensive materials like L-glutamic acid or its sodium salt
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Reducing the number of synthetic steps
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Avoiding expensive catalysts and dangerous reagents
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Operating at more practical temperatures
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Minimizing waste generation and environmental impact
These improvements make the synthetic route more suitable for industrial-scale production while maintaining high stereochemical purity, which is essential for pharmaceutical applications.
Future Research Directions
Current research trends suggest several promising directions for future investigation:
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Development of more efficient catalytic methods for stereoselective synthesis
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Green chemistry approaches to reduce environmental impact
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Novel applications in medicinal chemistry beyond β-lactamase inhibitors
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Structure-activity relationship studies to understand the impact of subtle structural modifications
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Investigation of alternative protecting groups to the benzyloxy moiety
These research directions aim to enhance the synthetic accessibility and expand the utility of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate and related compounds in pharmaceutical development.
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